molecular formula C10H12N4 B15226509 1-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethan-1-amine

1-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethan-1-amine

Cat. No.: B15226509
M. Wt: 188.23 g/mol
InChI Key: PDRYYCPBYSDOHU-UHFFFAOYSA-N
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Description

1-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethan-1-amine typically involves the reaction of phenylacetonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formic acid to yield the triazole ring. The final step involves the reduction of the nitrile group to an amine using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the triazole ring or the phenyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenated compounds and alkylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens. This inhibition can lead to reduced estrogen levels, making it useful in the treatment of hormone-dependent cancers . The compound can also induce apoptosis in cancer cells by activating certain signaling pathways .

Comparison with Similar Compounds

  • 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
  • 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione

Comparison: 1-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethan-1-amine is unique due to its specific structure, which allows it to interact with different molecular targets compared to other triazole derivatives. Its phenyl group and amine functionality provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine

InChI

InChI=1S/C10H12N4/c11-9(6-10-12-7-13-14-10)8-4-2-1-3-5-8/h1-5,7,9H,6,11H2,(H,12,13,14)

InChI Key

PDRYYCPBYSDOHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC=NN2)N

Origin of Product

United States

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